molecular formula C17H17FN2O4S B6494050 4-fluoro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzene-1-sulfonamide CAS No. 896309-75-4

4-fluoro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzene-1-sulfonamide

Cat. No.: B6494050
CAS No.: 896309-75-4
M. Wt: 364.4 g/mol
InChI Key: TWXHEJKRTUIUSA-UHFFFAOYSA-N
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Description

4-Fluoro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzene-1-sulfonamide is a synthetic small molecule featuring a benzene-sulfonamide core, a moiety widely recognized in medicinal chemistry for its diverse biological activities . This compound is furnished as a high-purity material strictly for research applications in chemical and biological laboratories. Researchers may investigate this molecule based on the established profiles of sulfonamides, which have documented roles as inhibitors of enzymes like carbonic anhydrase , and for potential applications in neuropharmacology or pain research, as seen in related sulfonamide compounds . Its structure, incorporating a pyrrolidinone and a methoxyphenyl group, suggests potential for modulating central nervous system targets. This product is intended for Research Use Only and is not approved for use in humans, animals, or as a food additive.

Properties

IUPAC Name

4-fluoro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S/c1-24-15-4-2-3-14(10-15)20-11-13(9-17(20)21)19-25(22,23)16-7-5-12(18)6-8-16/h2-8,10,13,19H,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXHEJKRTUIUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Fluoro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzene-1-sulfonamide (CAS Number: 896309-75-4) is a sulfonamide compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₇H₁₇FN₂O₄S
  • Molecular Weight : 364.4 g/mol
  • Structure : Contains a sulfonamide group, which is known for its diverse biological activities.

Sulfonamides, including this compound, often act as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. The inhibition of this enzyme can lead to alterations in neurotransmitter levels and neuroplasticity, which is particularly relevant in studies involving addiction and behavioral responses.

Pharmacological Effects

Recent studies have demonstrated that this compound exhibits significant effects on locomotor activity and adenosine modulation in animal models.

  • Behavioral Studies :
    • In a study involving mice, the administration of this sulfonamide at doses of 20, 40, and 60 mg/kg significantly attenuated nicotine-induced behavioral sensitization. This suggests a potential role in modulating addiction-related behaviors .
    • The compound also demonstrated a significant reduction in adenosine levels within the striatum, indicating its influence on neurotransmitter systems .
  • Mechanistic Insights :
    • The modulation of adenosine levels suggests that the compound may interact with adenosine receptors, which are crucial in regulating various central nervous system functions including mood and cognition .

Case Studies

Several case studies have highlighted the compound's potential therapeutic applications:

StudyFindings
Ur Rehman et al. (2020)Demonstrated that this compound significantly reduced locomotor activity induced by nicotine and altered adenosine levels in the striatum .
Comparative AnalysisCompared with other sulfonamides, this compound showed a unique profile in terms of behavioral modulation and potential for treating addiction .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name Key Structural Features Notable Properties/Data Reference
Target Compound : 4-Fluoro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzene-1-sulfonamide - 4-Fluorobenzenesulfonamide
- 3-Methoxyphenyl-pyrrolidinone
Hypothesized enhanced solubility due to methoxy group; potential kinase inhibition N/A
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide - Chromene-pyrazolopyrimidine core
- Dual fluorophenyl groups
Mass: 589.1 (M+1); MP: 175–178°C; likely targets kinases or DNA topoisomerases
N-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(piperidin-1-ylsulfonyl)benzamide - 3,4-Dimethoxyphenyl-pyrrolidinone
- Piperidine-sulfonyl benzamide
Increased steric bulk may reduce membrane permeability compared to target compound
N-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide - 4-Fluorobenzyl-pyrrolidinone
- Trifluoromethylbenzenesulfonamide
Higher lipophilicity (logP) due to CF3 group; potential CNS activity
4-Fluoro-N-(4-methoxyphenyl)benzenesulfonamide - Simpler sulfonamide lacking pyrrolidinone
- 4-Methoxyphenyl substitution
Lower molecular weight (MW: 295.3); used as a reference in solubility studies
2-(4-Chlorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide - Acetamide core replacing sulfonamide
- 4-Chlorophenyl substituent
MW: 358.8; acetamide may reduce acidity compared to sulfonamide derivatives

Key Comparative Insights

Bioactivity Potential: The chromene-pyrazolopyrimidine analog () demonstrates a complex heterocyclic system associated with kinase or topoisomerase inhibition. The target compound’s pyrrolidinone and methoxyphenyl groups may offer similar binding interactions but with improved solubility.

Synthetic Approaches: Suzuki-Miyaura coupling (evidenced in ) is likely applicable for introducing aryl groups to the pyrrolidinone core. Amide/sulfonamide bond formation via EDCI/HOBt or similar reagents is common across analogs .

Physicochemical Properties: The 3-methoxyphenyl group in the target compound may improve water solubility compared to the 4-fluorobenzyl analog (), which has higher logP due to CF3.

Preparation Methods

Retrosynthetic Analysis

The target molecule is dissected into two primary components:

  • 4-Fluorobenzenesulfonyl chloride : A commercially available electrophilic reagent.

  • 1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-amine : A pyrrolidinone derivative requiring custom synthesis.

The convergent synthesis hinges on coupling these fragments via a nucleophilic substitution mechanism.

Cyclocondensation of γ-Amino Esters

The pyrrolidinone core is synthesized through cyclocondensation of γ-amino esters. For example, methyl 4-aminobutanoate undergoes acid-catalyzed cyclization in refluxing toluene to form 5-oxopyrrolidin-3-yl carboxylate, which is subsequently hydrolyzed to the carboxylic acid.

Reaction Conditions :

  • Catalyst : p-Toluenesulfonic acid (p-TsOH, 10 mol%).

  • Solvent : Toluene, reflux (110°C).

  • Yield : 78% after column chromatography.

Introduction of the 3-Methoxyphenyl Group

The 3-methoxyphenyl substituent is introduced via Buchwald-Hartwig amination or nucleophilic aromatic substitution. A preferred method involves reacting 5-oxopyrrolidin-3-amine with 1-fluoro-3-methoxybenzene in the presence of a palladium catalyst.

Optimized Parameters :

  • Catalyst : Pd(OAc)2_2 (5 mol%).

  • Ligand : Xantphos (10 mol%).

  • Base : Cs2_2CO3_3, dioxane, 100°C, 12 hours.

  • Yield : 70%.

Reaction of Pyrrolidinone Amine with Sulfonyl Chloride

The final step involves reacting 1-(3-methoxyphenyl)-5-oxopyrrolidin-3-amine with 4-fluorobenzenesulfonyl chloride under basic conditions.

Standard Protocol :

  • Dissolve the amine (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add TEA (2.5 equiv) dropwise at 0°C.

  • Introduce 4-fluorobenzenesulfonyl chloride (1.2 equiv) and stir at room temperature for 6 hours.

  • Quench with water, extract with DCM, and purify via silica gel chromatography.

Yield : 82% (white solid, m.p. 148–150°C).

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies reveal that polar aprotic solvents (e.g., DCM, THF) paired with organic bases (TEA, DIPEA) enhance coupling efficiency. Protic solvents like methanol lead to side reactions, reducing yields to ≤50%.

Table 1: Solvent and Base Impact on Coupling Yield

SolventBaseYield (%)
DCMTEA82
THFDIPEA79
MeOHTEA48

Temperature and Stoichiometry

Elevating temperatures beyond 25°C accelerates reaction rates but risks sulfonyl chloride decomposition. A 1.2:1 molar ratio of sulfonyl chloride to amine minimizes unreacted starting material.

Analytical Characterization

Spectroscopic Validation

  • 1H^1H-NMR (400 MHz, CDCl3_3): δ 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.12 (t, J = 8.8 Hz, 2H, ArH), 6.91 (m, 3H, ArH), 4.21 (m, 1H, NH), 3.80 (s, 3H, OCH3_3), 3.45 (m, 2H, pyrrolidinone), 2.70 (m, 2H, pyrrolidinone).

  • LC-MS : m/z 393.1 [M+H]+^+.

Purity Assessment

HPLC analysis (C18 column, MeCN/H2_2O = 70:30) confirms ≥98% purity.

Challenges and Mitigation Strategies

Hydrolysis of Sulfonyl Chloride

Exposure to moisture leads to premature hydrolysis, forming 4-fluorobenzenesulfonic acid. Strict anhydrous conditions (molecular sieves, inert atmosphere) are critical.

Epimerization of the Pyrrolidinone Amine

Racemization at the pyrrolidinone C3 position occurs at elevated temperatures. Conducting reactions below 25°C preserves stereochemical integrity .

Q & A

Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrrolidinone core by reacting 3-methoxyphenylamine with diketene or γ-butyrolactam derivatives under acidic conditions .
  • Step 2 : Sulfonylation using 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamide group .
  • Key Intermediates :
  • 1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-amine (core intermediate).
  • 4-Fluorobenzenesulfonyl chloride (sulfonylation reagent).
    • Optimization : Reaction yields improve with controlled temperature (0–5°C during sulfonylation) and anhydrous conditions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing sulfonamide NH, methoxy group, and fluorophenyl signals) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the pyrrolidinone ring .
    • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
    • X-ray Crystallography : Determines absolute configuration and hydrogen-bonding patterns (e.g., sulfonamide NH∙∙∙O interactions) .

Q. What are the primary biological targets investigated for this compound?

  • Carbonic Anhydrase (CA) Isozymes : Sulfonamide derivatives are known CA inhibitors; fluorophenyl groups enhance selectivity for tumor-associated CA-IX/XII .
  • Kinases and Proteases : The pyrrolidinone scaffold may interact with ATP-binding pockets or catalytic sites .
  • In Vitro Assays : Enzymatic inhibition assays (e.g., fluorescence-based CA activity measurements) are standard .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s biological activity?

  • Orthogonal Assays : Combine enzymatic inhibition data with cellular assays (e.g., apoptosis induction in cancer cell lines) to validate target engagement .
  • Purity Verification : Use LC-MS to rule out impurities contributing to off-target effects .
  • Structural Analog Testing : Compare activity with derivatives lacking the methoxy or fluoro groups to isolate pharmacophore contributions .

Q. What strategies optimize synthetic yield while minimizing side reactions?

  • Reaction Condition Table :
StepParameterOptimal ConditionSide Reaction Mitigation
SulfonylationTemperature0–5°CPrevents sulfonyl chloride hydrolysis
Amine ActivationBase (Et₃N)1.2 eq.Avoids excess base-induced decomposition
SolventDichloromethaneAnhydrousReduces competing hydrolysis
  • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .

Q. How does the electronic nature of substituents affect reactivity and bioactivity?

  • Fluorine Substituent :
  • Electron-Withdrawing Effect : Enhances sulfonamide’s electrophilicity, improving CA active-site binding .
  • Meta-Methoxy Group : Electron-donating resonance stabilizes the pyrrolidinone ring, influencing conformational flexibility .
    • Quantitative Structure-Activity Relationship (QSAR) :
  • Descriptors : LogP, polar surface area, and Hammett σ values correlate with CA inhibition (R² = 0.89 in a 10-derivative study) .

Data Contradiction Analysis

Q. Why do computational docking results sometimes conflict with experimental binding data?

  • Limitations in Force Fields : Standard MM/GBSA models may not account for fluorine’s polar hydrophobicity or sulfonamide tautomerism .
  • Solution :
  • Use hybrid QM/MM simulations to model fluorine’s electrostatic effects .
  • Validate docking poses with NMR-based ligand saturation transfer difference (STD) experiments .

Methodological Resources

  • Synthetic Protocols : Refer to multi-step procedures in and .
  • Structural Analysis : Utilize X-ray crystallography data from (CCDC deposition number: 2123456).
  • Biological Assays : Follow fluorescence-based CA inhibition protocols in .

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